molecular formula C11H15NO B7874417 3-(2-Phenylethoxy)azetidine

3-(2-Phenylethoxy)azetidine

Cat. No.: B7874417
M. Wt: 177.24 g/mol
InChI Key: PKKSFLVWHZELAW-UHFFFAOYSA-N
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Description

3-(2-Phenylethoxy)azetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethoxy)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of γ-chloroamines. The reaction conditions often involve the use of bases such as potassium carbonate in solvents like N-methyl-2-pyrrolidone or dimethylformamide . Another approach is the alkylation of primary amines with bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods: Industrial production of azetidines, including this compound, may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the efficiency of these cyclization reactions .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Phenylethoxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(2-Phenylethoxy)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and unique electronic properties allow it to participate in various chemical reactions, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-(2-Phenylethoxy)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry and materials science .

Biological Activity

3-(2-Phenylethoxy)azetidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the phenylethoxy group enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Some studies have shown that certain compounds within this class demonstrate activity against various bacterial strains and fungi.

Microorganism Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansEffective antifungal activity

Anticancer Activity

The anticancer potential of this compound has also been explored. Certain derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For instance, specific studies have reported that these compounds can induce apoptosis in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study focusing on the cytotoxic effects of this compound derivatives on human cancer cell lines revealed:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings :
    • IC50 values for HeLa cells were found to be lower than those for MCF-7 and A549, indicating higher sensitivity.
    • The mechanism of action appears to involve the induction of oxidative stress leading to apoptosis.
Cell Line IC50 (µM) Mechanism
HeLa15Induction of apoptosis via ROS
MCF-725Cell cycle arrest
A54930Apoptosis through mitochondrial pathway

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets. The compound's structure allows it to modulate signaling pathways involved in cell survival and proliferation, particularly in cancer cells.

  • Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death.
  • Inhibition of Kinases : Some derivatives inhibit kinases involved in cancer progression, thereby preventing tumor growth.

Properties

IUPAC Name

3-(2-phenylethoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)6-7-13-11-8-12-9-11/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKSFLVWHZELAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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